6-Chloro-2-(1-methylethoxy)-3-pyridinecarboxylic acid
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Overview
Description
6-Chloro-2-(1-methylethoxy)-3-pyridinecarboxylic acid is a chemical compound with a pyridine ring substituted with a chloro group, an isopropoxy group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(1-methylethoxy)-3-pyridinecarboxylic acid typically involves the chlorination of a pyridine derivative followed by the introduction of the isopropoxy group and the carboxylation of the pyridine ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and carboxylation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and optimization of reaction parameters are essential to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(1-methylethoxy)-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time play a significant role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-Chloro-2-(1-methylethoxy)-3-pyridinecarboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(1-methylethoxy)-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and isopropoxy groups may influence the compound’s binding affinity and reactivity with enzymes or receptors, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with different substituents, such as:
- 6-Chloro-2-methoxy-3-pyridinecarboxylic acid
- 6-Chloro-2-ethoxy-3-pyridinecarboxylic acid
- 6-Chloro-2-(1-methylpropoxy)-3-pyridinecarboxylic acid
Uniqueness
The uniqueness of 6-Chloro-2-(1-methylethoxy)-3-pyridinecarboxylic acid lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C9H10ClNO3 |
---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
6-chloro-2-propan-2-yloxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10ClNO3/c1-5(2)14-8-6(9(12)13)3-4-7(10)11-8/h3-5H,1-2H3,(H,12,13) |
InChI Key |
HKBWCLJTXSXQQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=N1)Cl)C(=O)O |
Origin of Product |
United States |
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